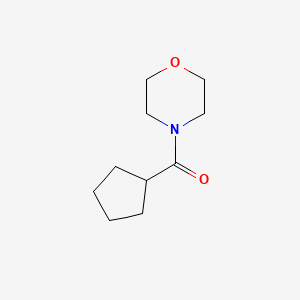
Cyclopentanecarboxylic acid, morpholide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, morpholide is an organic compound with the molecular formula C10H17NO2 . It is comprised of a cyclopentane molecule, a saturated five-membered cyclic hydrocarbon, and a morpholide group .
Molecular Structure Analysis
The molecular structure of Cyclopentanecarboxylic acid, morpholide contains a total of 31 bonds; 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .Scientific Research Applications
- Intermediate Synthesis : Cyclopentanecarboxylic acid, morpholide serves as an intermediate in the synthesis of several drugs. For instance, it plays a crucial role in the production of the anti-inflammatory drug ibuprofen .
- Decomposition : Under extreme heat conditions, it can decompose, releasing irritating gases. Proper storage is crucial .
Pharmaceutical Industry Applications
Health and Safety Considerations
Remember to handle cyclopentanecarboxylic acid, morpholide with care due to its corrosive nature and consider its impact on the environment during use and disposal . If you have any further questions or need additional details, feel free to ask! 😊
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopentanecarboxylic acid, morpholide, also known as 4-CYCLOPENTANECARBONYLMORPHOLINE, is an organic compound with the formula C10H17NO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Carboxylic acids, in general, are known to interact with their targets through hydrogen bonding due to the presence of the polar c=o and o-h bonds . This interaction can lead to various changes in the target molecules, affecting their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentanecarboxylic acid, morpholide. For instance, pH can affect the ionization state of the carboxylic acid group, which can influence its absorption and distribution. Temperature and light can also affect the stability of the compound .
properties
IUPAC Name |
cyclopentyl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(9-3-1-2-4-9)11-5-7-13-8-6-11/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZQSWDZKSRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxylic acid, morpholide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

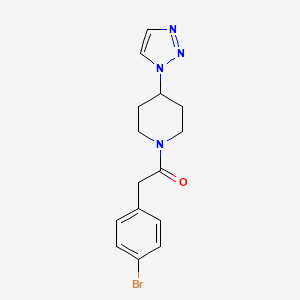

![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2800033.png)
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2800034.png)
![N-(4-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2800038.png)


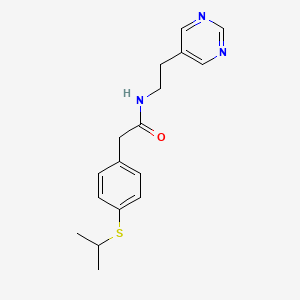
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2800043.png)
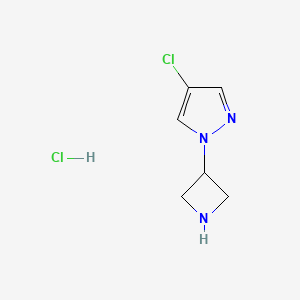

![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)
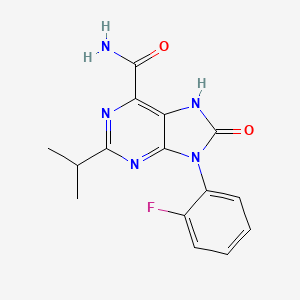
![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)